N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Organic Synthesis Peptide Chemistry Chemoselective Amidation

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (CAS 862873-06-1), also known as WImC or Heller-Sarpong reagent, is a heterocyclic imidazole-1-carboxamide derivative with molecular formula C₆H₉N₃O₂ and molecular weight 155.15 g/mol. The compound is a liquid at ambient temperature with density 1.204 g/mL at 25 °C and refractive index n20/D 1.508, typically supplied at ≥95% purity (GC) and requiring refrigerated storage (2–8 °C) under inert atmosphere.

Molecular Formula C6H9N3O2
Molecular Weight 155.157
CAS No. 862873-06-1
Cat. No. B2488818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N-methyl-1H-imidazole-1-carboxamide
CAS862873-06-1
Molecular FormulaC6H9N3O2
Molecular Weight155.157
Structural Identifiers
SMILESCN(C(=O)N1C=CN=C1)OC
InChIInChI=1S/C6H9N3O2/c1-8(11-2)6(10)9-4-3-7-5-9/h3-5H,1-2H3
InChIKeyDOQREVDTYAHWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (CAS 862873-06-1) Reagent for Chemoselective Amidation and Weinreb Amide Synthesis


N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (CAS 862873-06-1), also known as WImC or Heller-Sarpong reagent, is a heterocyclic imidazole-1-carboxamide derivative with molecular formula C₆H₉N₃O₂ and molecular weight 155.15 g/mol [1]. The compound is a liquid at ambient temperature with density 1.204 g/mL at 25 °C and refractive index n20/D 1.508, typically supplied at ≥95% purity (GC) and requiring refrigerated storage (2–8 °C) under inert atmosphere . This reagent belongs to the class of imidazole carbamates and ureas, which function as activated carbonyl electrophiles, enabling chemoselective esterification and amidation of carboxylic acids, as well as serving as a precursor to N-methoxy-N-methylcyanoformamide and other Weinreb amide derivatives [2].

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (CAS 862873-06-1): Why Alternative Coupling Reagents Cannot Simply Be Interchanged


Generic substitution of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide with structurally related imidazole-based coupling reagents (e.g., CDI, pyrrole analogs, or standard uranium salts) is precluded by fundamental differences in leaving-group electronics, chemoselectivity profiles, and reaction compatibility. While CDI generates an imidazolide intermediate, the N-methoxy-N-methyl substitution pattern of this compound confers unique steric and electronic properties that enable direct conversion of carboxylic acids to Weinreb amides with high chemoselectivity—even for sterically hindered substrates—without the competing side reactions (over-addition, racemization, or base-catalyzed decomposition) frequently observed with alternative reagents [1]. The following quantitative evidence establishes where and why this compound provides verifiable, measurable differentiation.

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (CAS 862873-06-1) Quantitative Differentiation Evidence for Scientific Selection


Chemoselective Direct Amidation of Carboxylic Acids to Weinreb Amides Without Racemization

This compound enables direct conversion of carboxylic acids to Weinreb amides with high chemoselectivity, a transformation that is problematic with CDI-based protocols requiring pre-activation steps and with TBTU/HATU reagents that necessitate stoichiometric bases and generate complex purification burdens [1]. The imidazole urea moiety (WImC) reacts chemoselectively with carboxylic acids in the presence of amine nucleophiles to yield Weinreb amides, even for sterically hindered substrates, whereas CDI alone yields unselective mixtures or requires multi-step sequences [2].

Organic Synthesis Peptide Chemistry Chemoselective Amidation

Optimized Synthetic Yield for N-Methoxy-N-methylcyanoformamide Production

In a validated Organic Syntheses procedure, N-Methoxy-N-methyl-1H-imidazole-1-carboxamide reacts with trimethylsilyl cyanide to afford N-methoxy-N-methylcyanoformamide in 92–94% yield at 97.5% purity, without chromatographic purification [1]. Alternative synthetic routes to this α-cyano Weinreb amide using other imidazolides or cyanide sources (e.g., KCN with phase-transfer catalysts) typically yield 65–78% under comparable conditions [2].

Synthetic Methodology Cyanide Chemistry Weinreb Amide Derivatives

Superior Leaving Group Electronics Enable Room-Temperature Reactivity Without Added Base

The imidazolide leaving group of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (pKa of imidazole conjugate acid = 6.95) is substantially more electron-withdrawing than the amide nitrogen in standard Weinreb amides or the pyrrolidine leaving group in pyrrole-1-carboxamide analogs [1]. This enhanced leaving group ability enables nucleophilic acyl substitution at 0 °C to room temperature without exogenous base catalysis, whereas N-Methoxy-N-methyl-1H-pyrrole-1-carboxamide requires DBU (pKa ≈ 12) and anhydrous acetonitrile to achieve comparable reactivity [2].

Physical Organic Chemistry Leaving Group Ability Reaction Kinetics

Validated Multi-Gram Scale Protocol with Minimal Purification Requirements

The synthesis of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide from N,O-dimethylhydroxylamine hydrochloride and CDI is validated on 30 g scale (205 mmol) with 92–94% yield, requiring only extraction and rotary evaporation without chromatography [1]. In contrast, preparation of the pyrrole analog requires flash chromatography or vacuum distillation (bp 46–47 °C, 0.06 mmHg) and employs 1.05 equiv DBU, generating additional waste and purification steps [2].

Process Chemistry Scale-Up Green Chemistry

Wider Substrate Scope in Esterification Compared to Diazomethane and CDI Methods

Imidazole carbamates (including the methyl analog MImC) enable high-yield esterification across benzoic acids, amino acids, and heterocycles, whereas diazomethane poses health hazards and CDI methods require pre-activation with limited substrate scope [1]. Optimization studies demonstrate that polar solvents and elevated temperatures enhance efficiency, with this compound class tolerating diverse functional groups—a scope advantage not achievable with diazomethane (which is restricted to carboxylic acids) or CDI (which shows variable yields with sterically hindered acids) [1].

Esterification Functional Group Tolerance Carboxylic Acid Activation

Distinct Physicochemical Properties Impacting Storage and Handling Logistics

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide exhibits density 1.204 g/mL at 25 °C and refractive index 1.508, with a boiling point of 75 °C at 0.15 mmHg . These properties differ measurably from the pyrrole analog (density 1.126 g/mL at 25 °C) and from CDI (solid, mp 117–122 °C), affecting liquid handling and volumetric dosing accuracy in automated synthesis platforms [1]. The compound requires storage at 2–8 °C under inert gas to prevent air and heat sensitivity, whereas CDI is moisture-sensitive but stable at room temperature .

Reagent Stability Storage Conditions Physical Properties

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (CAS 862873-06-1) Validated Application Scenarios Based on Quantitative Evidence


One-Step Synthesis of Weinreb Amides from Carboxylic Acids for Peptide and Natural Product Chemistry

Use this reagent when direct, chemoselective conversion of carboxylic acids to Weinreb amides is required without racemization. The imidazole urea moiety reacts with carboxylic acids to yield Weinreb amides even for sterically hindered substrates, circumventing the multi-step activation and base requirements of CDI or TBTU protocols [1]. This scenario is validated by the demonstrated chemoselectivity and functional group tolerance in Org. Lett. 2010, 12, 4572-4575 [1].

Multi-Gram Production of N-Methoxy-N-methylcyanoformamide for Cyanide Building Block Synthesis

Employ this compound as the electrophilic precursor to N-methoxy-N-methylcyanoformamide via reaction with trimethylsilyl cyanide. The Organic Syntheses procedure (2017, 94, 184-197) delivers 92–94% isolated yield at 97.5% purity on 15.5 g scale without chromatography, representing a 14–29% yield improvement over alternative cyanide methodologies [2]. This application is ideal for laboratories requiring α-cyano Weinreb amides as synthetic intermediates.

Chromatography-Free Activation of Carboxylic Acids in Process Chemistry Workflows

Select this reagent when process chemistry constraints demand minimal purification operations. The validated 30 g scale synthesis (92–94% yield) requires only extraction and rotary evaporation, eliminating the chromatography or vacuum distillation mandated for pyrrole analogs [3]. This scenario is supported by the detailed Org. Synth. procedure and comparative purification data for the pyrrole analog [4].

Base-Free Nucleophilic Acyl Substitution for Acid- and Base-Sensitive Substrates

Utilize this compound when substrates contain acid- or base-labile functional groups incompatible with standard coupling reagents requiring exogenous base (e.g., TBTU/HATU with DIEA, or pyrrole analog with DBU). The enhanced leaving group ability of imidazole (pKa 6.95 vs. pyrrolidine pKa ~17) enables room-temperature reactivity without added base [5]. This application is supported by the mechanistic discussion in Org. Lett. 2010, 12, 4572-4575 and e-EROS 2018 reagent entry [5][6].

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